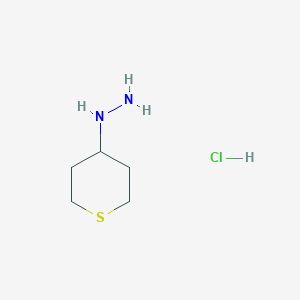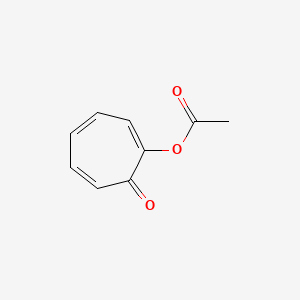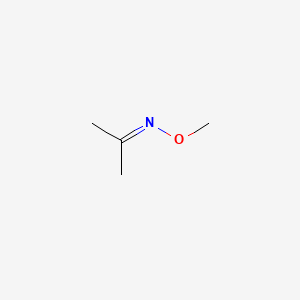
Glutathione sodium salt
Overview
Description
Glutathione (GSH) is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . It is a tripeptide with a gamma peptide linkage between the carboxyl group of the glutamate side chain and cysteine . The carboxyl group of the cysteine residue is attached by normal peptide linkage to glycine . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals . It is usually obtained by fermentation and shows a variety of applications by the pharmaceutical and food industry .
Synthesis Analysis
Glutathione biosynthesis involves two adenosine triphosphate-dependent steps . First, γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine . This conversion requires the enzyme glutamate–cysteine ligase . This reaction is the rate-limiting step in glutathione synthesis . Second, glycine is added to the C-terminal of γ-glutamylcysteine . This condensation is catalyzed by glutathione synthetase .Molecular Structure Analysis
Glutathione is a molecule made up of three amino acids joined by two peptide bonds . The three amino acids are glutamic acid, cysteine, and glycine . The first peptide bond is between the γ-carboxyl group of glutamic acid and the amino-group of cysteine, the second peptide bond is between the carboxyl group of glycine and the amino-group of glycine . The presence of the γ-glutamyl bond protects glutathione from degradation by intracellular proteases .Chemical Reactions Analysis
Glutathione participates in various biochemical reactions in vivo and is known for its antioxidant, anti-allergy, and detoxification properties . Glutathione-S-transferases (GSTs) catalyze GSH conjugation with drugs and xenobiotics . GSH is a key factor in redox signaling through its participation in trans hydrogenation reactions that remove hydrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of GSH are enlisted as—molecular weight 307 g/mol, intermediate molecular flexibility with nine rotatable bonds, the lipophilicity of—6.4; and molecular topological surface area of 160 Å .Scientific Research Applications
Toxicology and Safety Assessment :
- Glutathione sodium salt (specifically γ-glutamylcysteine sodium salt) has been assessed for safety according to OECD toxicology protocols. It was found to be non-toxic at high doses in Wistar rats, indicating its potential safety for therapeutic use (Chandler et al., 2012).
Plant Biology and Stress Response :
- Exogenous glutathione has been shown to alleviate oxidative stress in tomato seedlings under salt stress by enhancing antioxidant defense systems and regulating glutathione synthesis and metabolism (Zhou et al., 2017).
Biochemistry and Cellular Function :
- Glutathione plays a pivotal role in cellular defense against harmful compounds and maintains cell functionality and viability. It is involved in redox and detoxification processes in human tissues (Pastore et al., 2003).
- Research has shown that glutathione accelerates the inactivation of sodium channels in rat axonal membrane patches, suggesting a role in modulating neuronal signaling (Strupp et al., 2004).
Medical Applications :
- Glutathione has been studied for its potential in treating conditions like salt-sensitive hypertension and renal dysfunction. For example, N-acetylcysteine, which enhances the glutathione system, has been found to improve renal function and reduce blood pressure in related animal models (Tian et al., 2006).
- In neurology, glutathione is crucial for antioxidant defense and redox homeostasis in neurons. Depletion of glutathione in the brain is a common observation in patients with neurodegenerative diseases (Aoyama, 2021).
Dermatology :
- Topical oxidized glutathione has been used for skin-whitening and improving skin condition in clinical trials, showing effectiveness in melanin reduction and enhancement of skin smoothness without marked adverse effects (Watanabe et al., 2014).
Mechanism of Action
Target of Action
Glutathione Sodium Salt, also known as Glutathione, primarily targets enzymes in the body. It acts as a cofactor for some enzymes, including glutathione peroxidase . It also interacts with leukotriene synthesis . Glutathione is involved in various steps of cell metabolism through several glutathione-dependent enzymes .
Mode of Action
Glutathione participates in the hepatic biotransformation and detoxification process. It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal , a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Biochemical Pathways
Glutathione is synthesized through consecutive enzymatic reactions . It plays a central role in several metabolic pathways and protective mechanisms . It is involved in protein disulfide bond rearrangement and reduces peroxides . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Pharmacokinetics
It is known that it plays a role in the hepatic biotransformation and detoxification process . It is also known that the sodium-dependent (active) glutathione transporter is present in all mammalian species, with a preferential expression in the central nervous system and the blood–brain barrier .
Result of Action
Glutathione acts as a defense mechanism against oxidative stress, which is caused by an imbalance between free radicals and antioxidants in the body . By neutralizing these free radicals, glutathione helps protect cells from damage and supports their proper functioning . It also modulates various cellular processes and is determinant for redox signaling, xenobiotics’ detoxication, regulation of cell proliferation, apoptosis, and immune functions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in plants, glutathione can aid in improving plant performance under salt stress . In the context of biotechnological production, aspects such as the medium composition (amino acids, alternative raw materials) and the use of technological approaches (control of osmotic and pressure conditions, magnetic field (MF) application, fed-batch process) were considered .
Safety and Hazards
Future Directions
The search for new strategies to improve the production of GSH during fermentation is crucial . An early, combined and prolonged intravenous administration of both Glutathione (GSH) and ascorbic acid in STEMI patients undergoing primary Percutaneous Coronary Intervention (pPCI) may be of value in counteracting the occurrence of CA-AKI .
Biochemical Analysis
Biochemical Properties
Glutathione, sodium salt, has several metabolic functions in cells. The main one is its potential to act as an endogenous antioxidant agent . The thiol group of cysteine plays a significant role in the biochemical properties of Glutathione, sodium salt . It is involved in the detoxification of reactive oxygen species and xenobiotics . The glutathione-S-transferases (GSTs), a superfamily of Phase II detoxification enzymes, use Glutathione, sodium salt as a cofactor that reacts with electrophiles or oxidizing species such as xenobiotics and their metabolites to form conjugates .
Cellular Effects
Glutathione, sodium salt, has a profound impact on various types of cells and cellular processes. It influences cell function by modulating various cellular processes . It is determinant for redox signaling, xenobiotics’ detoxication, regulation of cell proliferation, apoptosis, and immune functions .
Molecular Mechanism
Glutathione, sodium salt, exerts its effects at the molecular level through various mechanisms. It serves as a cofactor for some enzymes, is a storage and transport form of the amino acid cysteine, and keeps the cellular thiol reduction potential in a strongly reduced form to protect essential thiol groups in enzymes against oxidation . It is also involved in cellular regulation, as the activity of many proteins can be modulated by glutathionylation .
Temporal Effects in Laboratory Settings
The effects of Glutathione, sodium salt, change over time in laboratory settings. For instance, an early and prolonged administration of Glutathione, sodium salt in patients with ST-Elevation Myocardial Infarction was able to significantly reduce H2O2 production and decrease isoprostanes serum levels .
Dosage Effects in Animal Models
The effects of Glutathione, sodium salt vary with different dosages in animal models. For instance, a dose of 330 µg/kg/d was effective in protecting the lung structure, while a dose of 750 µg/kg/d was required to normalize plasma glutathione levels .
Metabolic Pathways
Glutathione, sodium salt, is involved in several metabolic pathways. It is synthesized through consecutive enzymatic reactions . The first enzyme, the γ-glutamylcysteinyl ligase (GCL, glutamate cysteine synthase), is a rate-limiting enzyme in glutathione synthesis .
Transport and Distribution
Glutathione, sodium salt, is transported and distributed within cells and tissues. It cannot freely cross a lipid bilayer because it is negatively charged at physiological pH, so the outer mitochondrial membrane (OMM) and inner mitochondrial membrane (IMM) must be equipped with transporters or channels to facilitate the entry of Glutathione, sodium salt .
Subcellular Localization
Glutathione, sodium salt, is present in the most important cellular districts like mitochondria and nucleus to indicate its central role in several metabolic pathways and protective mechanisms . The subcellular results show that salt induces sodium compartmentalization in the cell vacuoles and seems to be mediated by vesicle trafficking .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glutathione sodium salt involves the reaction of L-glutamic acid, L-cysteine, and glycine in the presence of sodium hydroxide.", "Starting Materials": [ "L-glutamic acid", "L-cysteine", "Glycine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve L-glutamic acid, L-cysteine, and glycine in water.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to 7-8.", "Step 3: Heat the solution at 60-70°C for 2-3 hours.", "Step 4: Cool the solution and adjust the pH to 4-5 with hydrochloric acid.", "Step 5: Filter the solution to remove any insoluble impurities.", "Step 6: Concentrate the filtrate under reduced pressure.", "Step 7: Add sodium hydroxide to the concentrated solution to adjust the pH to 7-8.", "Step 8: Crystallize the solution by cooling it to 0-5°C.", "Step 9: Collect the crystals by filtration and wash them with cold water.", "Step 10: Dry the crystals under reduced pressure to obtain Glutathione sodium salt." ] } | |
CAS No. |
34212-83-4 |
Molecular Formula |
C10H16N3NaO6S |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
sodium;2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1/t5-,6-;/m0./s1 |
InChI Key |
QWXDICNEPRTOLR-GEMLJDPKSA-M |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)[O-])[C@@H](C(=O)O)N.[Na+] |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+] |
| 34212-83-4 | |
sequence |
XCG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that Glutathione sodium salt can protect against Contrast-Induced Acute Kidney Injury (CI-AKI)?
A1: [, ] Research suggests that GSSG may help prevent CI-AKI, a serious complication that can occur after procedures involving contrast dye, particularly in patients with ST-Elevation Myocardial Infarction (STEMI) undergoing primary Percutaneous Coronary Intervention (pPCI). A study found a significantly lower incidence of CI-AKI in patients treated with GSSG compared to a placebo group []. The proposed mechanism involves GSSG's antioxidant properties, potentially counteracting the oxidative stress and vasoconstriction triggered by contrast media [].
Q2: How does this compound affect nitric oxide bioavailability in the context of acute myocardial infarction?
A2: [] GSSG has been linked to increased nitric oxide (NO) bioavailability in patients with acute myocardial infarction. This is significant because NO plays a crucial role in vasodilation and maintaining vascular health. While the exact mechanisms are still under investigation, the observed increase in NO bioavailability with GSSG treatment suggests a potential protective effect against ischemia-reperfusion injury [].
Q3: Beyond its antioxidant properties, are there other potential mechanisms by which this compound might confer cardioprotection?
A4: [] While GSSG's antioxidant activity is well-established, emerging research suggests additional cardioprotective mechanisms. These may include modulating inflammatory responses, regulating intracellular calcium homeostasis, and influencing cell survival pathways. Understanding these multifaceted actions could pave the way for developing more targeted therapeutic approaches using GSSG [].
Q4: What are the current limitations and future directions for research on this compound in treating cardiovascular diseases?
A5: [, , ] Despite promising preliminary findings, research on GSSG's therapeutic potential in cardiovascular diseases is still in its early stages. Larger, well-designed clinical trials are crucial to confirm its efficacy and safety. Future research should focus on optimizing dosage regimens, exploring combination therapies, and elucidating the precise molecular mechanisms underlying GSSG's cardioprotective effects [, , ]. Additionally, investigating potential long-term effects and any unforeseen risks associated with GSSG administration is essential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(2-chloro-acetylamino)-butyl]acetamide](/img/structure/B3051424.png)
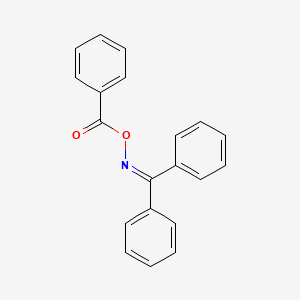
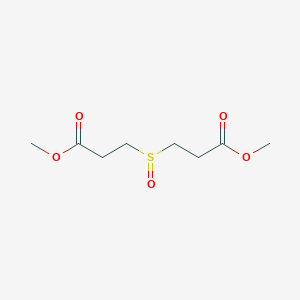
![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)

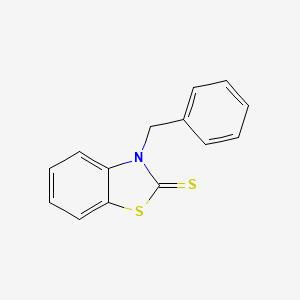
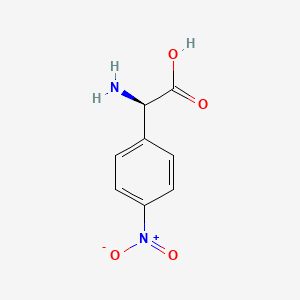


![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
